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Compound of Interest

Compound Name: 7-Bromo-5-nitroindoline

Cat. No.: B1267417

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 7-Bromo-5-
nitroindoline, a key intermediate in organic synthesis. The document outlines the expected
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,
supported by detailed experimental protocols for data acquisition.

Core Spectral Data Summary

The following tables summarize the key quantitative data from the NMR, IR, and MS analyses
of 7-Bromo-5-nitroindoline.

Table 1: Nuclear Magnetic Resonance (NMR) Data

H NMR (Proton NMR)
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~7.8-8.2 Singlet / Doublet 1H H4 or H6 (Aromatic)
~7.6-8.0 Singlet / Doublet 1H H6 or H4 (Aromatic)
~4.5 - 5.0 (Broad) Singlet 1H N-H (Indoline)
~3.6-4.0 Triplet 2H C2-H: (Aliphatic)
~3.1-35 Triplet 2H C3-H:z (Aliphatic)

Note: The exact chemical shifts for the aromatic protons (H4 and H6) can vary depending on

the solvent and concentration. The broadness of the N-H signal is also solvent-dependent and

can be confirmed by D20 exchange.

13C NMR (Carbon NMR)

Chemical Shift (6) ppm

Carbon Assignment

~150 - 155 C7a
~140 - 145 C5
~135 - 140 C3a
~120 - 125 C6
~115-120 C4
~100 - 105 C7
~50 - 55 Cc2
~28-33 C3

Note: The chemical shifts are estimated based on the analysis of structurally similar nitro- and

bromo-substituted indoline derivatives. The assignments are based on expected electronic

effects of the substituents.
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Table 2: Infrared (IR) Spectroscopy Data

Wavenumber . Functional Group ] .

(cm-?) Intensity Assignment Vibrational Mode
~3350 - 3450 Medium N-H Stretching

~3050 - 3150 Medium Aromatic C-H Stretching

~2850 - 2960 Medium Aliphatic C-H Stretching

~1570 - 1590 Strong Aromatic C=C Stretching

~1500 - 1530 Strong N-O (Nitro group) Asymmetric Stretching
~1330 - 1360 Strong N-O (Nitro group) Symmetric Stretching
~800 - 900 Strong C-H (Aromatic) Out-of-plane Bending
~550 - 650 Medium-Strong C-Br Stretching

Table 3: Mass Spectrometry (MS) Data

m/z (Mass-to-Charge

. Relative Abundance Assignment
Ratio)
243 ~100% [M]* (with 7°Br)
245 ~98% [M+2]* (with 81Br)

Note: The presence of a bromine atom results in a characteristic M/M+2 isotopic pattern with
nearly equal intensities.

Experimental Workflows and Logical Relationships

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a
small organic molecule like 7-Bromo-5-nitroindoline.
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Workflow for Spectral Data Analysis of 7-Bromo-5-nitroindoline
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Confirm Structure of
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Caption: A logical workflow for the elucidation of 7-Bromo-5-nitroindoline structure.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 10-20 mg of 7-Bromo-5-nitroindoline in 0.6-
0.8 mL of a suitable deuterated solvent (e.g., CDCIls or DMSO-ds). Add a small amount of
tetramethylsilane (TMS) as an internal reference (0O ppm). Transfer the solution to a 5 mm
NMR tube.

1H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field
spectrometer. Typical parameters include a 30° pulse width, a spectral width of 12-16 ppm,
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an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Average 16 to 32
scans for a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse
sequence. A spectral width of 200-220 ppm is appropriate. Due to the lower natural
abundance of 13C, a larger number of scans (e.g., 1024 or more) and a longer relaxation
delay (2-5 seconds) are typically required.

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of 7-Bromo-5-
nitroindoline with approximately 100-200 mg of dry potassium bromide (KBr) powder using
an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder
into a transparent pellet using a hydraulic press.

o Data Acquisition: Record a background spectrum of the empty sample compartment. Place
the KBr pellet in the sample holder of the FTIR spectrometer and record the sample
spectrum. Typically, data is collected over a range of 4000 to 400 cm~* with a resolution of 4
cm™i.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a dilute solution of 7-Bromo-5-nitroindoline (in a volatile
organic solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or
through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

 lonization: Utilize a suitable ionization technique. Electron lonization (EI) is common for GC-
MS and will provide information on fragmentation patterns. For LC-MS, Electrospray
lonization (ESI) is typically used, which is a softer ionization technique that often preserves
the molecular ion.

o Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
For high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be
determined to confirm the elemental composition.

 To cite this document: BenchChem. [Spectral Data Analysis of 7-Bromo-5-nitroindoline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1267417#spectral-data-analysis-of-7-bromo-5-
nitroindoline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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